(2S)-1-Methyl-2-(propan-2-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S)-1-methyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
ZLIRFYITEGBFOY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1C |
Canonical SMILES |
CC(C)C1CNCCN1C |
Origin of Product |
United States |
Stereochemical Principles and Conformational Analysis of 2s 1 Methyl 2 Propan 2 Yl Piperazine
Elucidation of Stereochemical Configuration and Chirality at the C-2 Position
The designation "(2S)" in (2S)-1-Methyl-2-(propan-2-yl)piperazine specifies the absolute configuration at the second carbon atom of the piperazine (B1678402) ring. This position is a stereocenter, meaning it is bonded to four different substituent groups, rendering the molecule chiral. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
For the C-2 carbon, the four attached groups are:
The nitrogen atom at position 1 (N-1) of the piperazine ring.
The propan-2-yl (isopropyl) group.
The methylene (B1212753) group at position 3 (C-3) of the piperazine ring.
A hydrogen atom.
To assign the configuration, priorities are allocated based on the atomic number of the atoms directly attached to the chiral center. The N-1 atom has a higher atomic number than the carbon atoms of the propan-2-yl and C-3 groups, giving it the highest priority. Comparing the propan-2-yl group and the C-3 ring carbon, the propan-2-yl group takes precedence. The hydrogen atom has the lowest priority. With the lowest priority group (hydrogen) oriented away from the observer, the sequence from highest to lowest priority (N-1 → propan-2-yl → C-3) traces a counter-clockwise path, defining the stereocenter as (S). The presence of this single, defined stereocenter means the compound is optically active.
Preferred Conformational Isomers and Energy Landscapes of the Piperazine Ring System
The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts several conformations to minimize angular and torsional strain. The most significant conformations are the chair and the boat forms. The chair conformation is the thermodynamically favored ground state for the unsubstituted piperazine ring. nih.gov
The boat conformation is less stable due to eclipsing interactions between hydrogens on adjacent carbons and a transannular interaction (bowsprit-flagpole interaction) between hydrogens across the ring. A slightly more stable, non-chair conformation is the twist-boat, which alleviates some of these steric clashes. However, it remains significantly higher in energy than the chair form. rsc.org The interconversion between chair conformations occurs through a higher-energy half-chair intermediate. In solution, the energy barrier between chair and boat conformations is typically low enough to allow for rapid interconversion at room temperature. nih.gov
Table 1: Theoretical Conformational Energy of Piperazine
| Conformer | Relative Energy (kcal/mol) Above Chair Conformation | Key Features |
| Chair | 0 | Staggered bonds, minimal steric and torsional strain. nih.gov |
| Twist-Boat | ~5-6 | Reduced eclipsing and flagpole interactions compared to the boat. ias.ac.in |
| Boat | ~7-8 | Eclipsing interactions and flagpole steric strain. ias.ac.in |
Influence of Substituents on Ring Conformation and Stereochemical Stability
The presence of methyl and propan-2-yl substituents on the piperazine ring of this compound significantly influences its conformational equilibrium. Substituents on a six-membered ring can occupy either axial or equatorial positions.
Propan-2-yl Group at C-2: Due to its significant steric bulk, the propan-2-yl group has a strong energetic preference for the equatorial position. An axial orientation would result in severe steric hindrance from 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6. This preference effectively "locks" the ring into a chair conformation where the C-2 substituent is equatorial.
Methyl Group at N-1: The methyl group on the nitrogen atom also has a preference for the equatorial position to minimize steric interactions. rsc.org Nitrogen atoms can undergo rapid inversion, allowing the methyl group to flip between axial and equatorial orientations. However, the conformation with the equatorial methyl group is generally more stable.
Consequently, the most stable and predominant conformer of this compound is the chair form in which both the N-1 methyl group and the C-2 propan-2-yl group occupy equatorial positions. This arrangement minimizes steric strain and provides the lowest energy state for the molecule. Studies on other 2-substituted piperazines have shown that in some cases, such as with 1-acyl or 1-aryl groups, an axial conformation may be preferred, sometimes stabilized by intramolecular hydrogen bonding. nih.gov However, for a simple N-alkyl substituent like a methyl group, the equatorial preference is expected to dominate.
Table 2: Qualitative Influence of Substituents on Conformational Stability
| Substituent | Ring Position | Preferred Orientation | Rationale for Preference |
| Propan-2-yl | C-2 | Equatorial | Avoidance of significant 1,3-diaxial steric strain. |
| Methyl | N-1 | Equatorial | Minimization of steric interactions with other ring atoms. |
Enantiomeric Purity Assessment Methodologies in Academic Synthesis
The synthesis of a single enantiomer like this compound requires methods to verify its enantiomeric purity, often expressed as enantiomeric excess (e.e.). Several analytical techniques are commonly employed in academic and industrial settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for e.e. determination, typically after converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). rsc.org
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a single enantiomer of a CDA, such as Mosher's acid or a chiral aldehyde, to form diastereomers. ucl.ac.uk These diastereomers have distinct chemical shifts in their NMR spectra (¹H, ¹³C, ³¹P, etc.), and the ratio of their signal integrations corresponds directly to the enantiomeric ratio of the original sample. rsc.org
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers, inducing small but measurable differences in their chemical shifts.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This method is highly sensitive and accurate but may require the development of a specific method for the compound of interest. ucl.ac.uk
Other Methods:
Mass Spectrometry (MS): Chiral recognition can be achieved in mass spectrometry by forming diastereomeric complexes with a chiral host molecule, sometimes using deuterium (B1214612) labeling for quantification. oup.com
Fluorescence Spectroscopy: High-throughput assays have been developed where enantiomers react to form diastereomeric complexes with distinct fluorescent properties, allowing for rapid determination of e.e. nih.gov
Table 3: Comparison of Methodologies for Enantiomeric Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| NMR with CDA | Formation of diastereomers with distinct NMR signals. rsc.org | Rapid analysis with standard equipment; provides structural information. | Requires chemical modification of the analyte; CDA must be enantiomerically pure. ucl.ac.uk |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. ucl.ac.uk | High sensitivity and accuracy; direct separation without derivatization. | Requires specialized columns; method development can be time-consuming. |
| MS with Chiral Host | Formation of diastereomeric host-guest complexes with different mass-to-charge ratios or fragmentation patterns. oup.com | High sensitivity; requires very small sample amounts. | Complex instrumentation; may require specific chiral hosts. |
| Fluorescence Assay | Formation of diastereomeric complexes with unique fluorescent signatures. nih.gov | High-throughput capability; very sensitive. | Less common; requires specific fluorescent reagents. |
Table of Mentioned Compounds
Advanced Synthetic Methodologies for 2s 1 Methyl 2 Propan 2 Yl Piperazine and Its Analogues
Historical Development of Seminal Synthetic Routes to Chiral Piperazines
The foundational approaches to synthesizing chiral piperazines have historically relied on established organic chemistry transformations, often beginning from readily available chiral precursors. One of the most common and long-standing methods involves the cyclization of chiral diamine precursors, which are typically derived from natural α-amino acids. researchgate.netrsc.org This strategy leverages the inherent chirality of the starting material to construct the heterocyclic ring.
Another seminal route is the dimerization of amino acids to form diketopiperazines, which are then reduced to yield 2,5-disubstituted piperazines. nih.gov While effective for creating C2,C5-symmetric products, this method is less flexible for producing other substitution patterns. nih.gov These early methods, while foundational, often required multiple steps and offered limited scope for structural diversity, paving the way for the development of more direct and versatile catalytic asymmetric syntheses. nih.govacs.org
Stereoselective and Enantioselective Synthesis Strategies
Modern synthetic chemistry has introduced a range of powerful stereoselective and enantioselective methods to access chiral piperazines with high optical purity. These strategies offer greater control over stereochemistry and allow for more diverse substitution patterns on the piperazine (B1678402) core.
The chiral pool approach utilizes naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. mdpi.comresearchgate.net α-Amino acids are particularly valuable in this regard for the synthesis of 2-substituted piperazines. rsc.orgrsc.orgnih.gov For the synthesis of analogues of (2S)-1-Methyl-2-(propan-2-yl)piperazine, an amino acid such as L-valine serves as an ideal starting point due to its isopropyl side chain.
The general strategy involves a multi-step sequence starting from the chosen α-amino acid. rsc.orgrsc.org A key transformation is the conversion of the amino acid into an orthogonally protected chiral 1,2-diamine. rsc.org This intermediate contains the crucial stereocenter derived from the original amino acid. The synthesis is completed by a cyclization step, often an aza-Michael addition, to form the piperazine ring. rsc.org This approach ensures that the stereochemistry at the C2 position is directly inherited from the starting material. A practical, scalable route starting from various α-amino acids can furnish enantiomerically pure 2-substituted piperazines in just four steps. rsc.org
Table 1: Chiral Pool Synthesis of 2-Substituted Piperazines from α-Amino Acids This table is interactive and showcases representative examples.
| Starting Amino Acid | C2-Substituent | Overall Yield | Reference |
|---|---|---|---|
| (S)-Alanine | Methyl | 83-92% | rsc.org |
| (S)-Phenylalanine | Benzyl (B1604629) | 83-92% | rsc.org |
| (S)-Leucine | Isobutyl | 83-92% | rsc.org |
| (S)-Valine | Isopropyl | 83-92% | rsc.org |
The asymmetric ring-opening (ARO) of epoxides with nitrogen nucleophiles is a powerful method for constructing chiral 1,2-amino alcohols, which are key precursors for chiral piperazines. mdpi.comnih.gov This strategy involves the reaction of a suitable diamine with a chiral, non-racemic epoxide. acs.org The inherent chirality of the epoxide directs the stereochemical outcome of the ring-opening reaction, establishing one of the stereocenters of the target molecule.
The process typically proceeds via a nucleophilic attack of one of the amine functionalities of a 1,2-diamine onto one of the epoxide carbons. This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The resulting amino alcohol intermediate can then undergo an intramolecular cyclization to form the piperazine ring. acs.orgmdpi.com Metal-salen complexes have been developed as effective catalysts for promoting the enantioselective ring-opening of meso-epoxides, providing access to highly enantioenriched products. mdpi.comnih.gov This methodology allows for the enantioselective installation of two adjacent functional groups in a single, stereocontrolled step. mdpi.com
Transition metal catalysis has revolutionized the synthesis of complex molecules, and chiral piperazines are no exception. cdmf.org.br Catalytic methods offer high efficiency, selectivity, and atom economy, enabling the construction of the piperazine ring with precise control over stereochemistry.
Palladium-catalyzed carboamination has emerged as a robust strategy for the stereoselective synthesis of N-heterocycles, including piperazines. nih.govnih.gov This method allows for the modular construction of piperazines by forming two new bonds and up to two stereocenters in a single step. nih.gov The reaction typically involves the intramolecular cyclization of an appropriately substituted ethylenediamine (B42938) derivative, prepared from an amino acid, onto an alkene, coupled with the addition of an aryl or alkenyl group from a halide precursor. nih.govnih.gov
The catalytic cycle is presumed to involve the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.gov Subsequent reaction with the amine substrate forms a palladium-amido complex, which then undergoes migratory insertion of the alkene into the Pd-N bond. The cycle is completed by reductive elimination, which forms the final C-C bond and regenerates the Pd(0) catalyst. nih.gov This methodology has been successfully applied to the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines with excellent diastereoselectivity. nih.govnih.gov
Table 2: Palladium-Catalyzed Asymmetric Carboamination for Piperazine Synthesis This table is interactive and showcases representative examples of cis-2,6-disubstituted piperazine synthesis.
| Alkene Substrate (from amino acid) | Aryl Halide | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| From Alanine | 4-Bromotoluene | >20:1 | 97-99% | nih.gov |
| From Valine | 4-Bromoanisole | 14:1 | 97-99% | nih.gov |
| From Phenylalanine | 1-Bromonaphthalene | >20:1 | 97-99% | nih.gov |
| From Leucine | 2-Bromopyridine | >20:1 | 97-99% | nih.gov |
Asymmetric hydrogenation of aromatic pyrazines or their partially saturated derivatives, such as tetrahydropyrazines, is a highly efficient and atom-economical method for producing chiral piperazines. acs.orgprinceton.edu This approach involves the reduction of the C=N or C=C bonds of the heterocyclic precursor using molecular hydrogen in the presence of a chiral transition metal catalyst.
A variety of catalytic systems have been developed, employing metals like rhodium, iridium, and palladium, complexed with chiral phosphine (B1218219) ligands. acs.orgprinceton.edudicp.ac.cn For instance, rhodium complexes with chiral diphosphine ligands like (R)-BINAP have been used for the asymmetric hydrogenation of tetrahydropyrazines, achieving excellent enantioselectivity (up to 99% ee). princeton.edu Similarly, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides provides a facile route to a wide range of chiral piperazines with up to 96% ee. acs.org More recently, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to afford chiral piperazin-2-ones, which can be readily reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.orgrsc.org
Table 3: Asymmetric Hydrogenation for Chiral Piperazine Synthesis This table is interactive and showcases representative catalytic systems.
| Substrate Type | Catalyst (Metal/Ligand) | Product ee | Reference |
|---|---|---|---|
| Tetrahydropyrazine | [Rh((R)-BINAP)(COD)]TfO | 99% | princeton.edu |
| Activated Pyrazinium Salt | Ir / JosiPhos-type ligand | up to 96% | acs.org |
| Pyrazin-2-ol | Pd / Chiral Phosphine Ligand | up to 90% (for piperazinone intermediate) | dicp.ac.cnrsc.org |
| Tetrahydropyrazine | Rh / TRAP ligand | up to 97% | acs.org |
Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization Reactions
Other Metal-Catalyzed Asymmetric Transformations
Beyond the more common palladium- and rhodium-catalyzed reactions, other transition metals have been effectively employed in the asymmetric synthesis of chiral piperazines. Iridium-catalyzed transformations, for instance, have emerged as a powerful tool. A notable method involves the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This approach provides access to a variety of chiral piperazines, including 3-substituted and 2,3-disubstituted analogues, with high enantioselectivity (up to 96% ee). acs.orgresearchgate.net The practicality of this method is highlighted by its scalability and successful application in the concise synthesis of drug candidates. acs.orgresearchgate.net
Another significant advancement is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.gov This atom-economical process allows for the selective formation of a single diastereomer from readily available starting materials under mild conditions. The addition of N-oxides has been shown to enhance the catalytic activity and selectivity of this transformation. nih.gov
Palladium catalysis also offers versatile routes. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines without any loss of optical purity, demonstrating the method's utility. dicp.ac.cnrsc.org Furthermore, palladium-catalyzed tandem allylic substitution reactions have been used to generate optically active 2-vinylpiperazines. nih.gov
Table 1: Examples of Other Metal-Catalyzed Asymmetric Transformations for Chiral Piperazine Synthesis
| Catalyst/Metal | Transformation | Substrate Type | Key Features |
|---|---|---|---|
| Iridium | Asymmetric Hydrogenation | Activated Pyrazines | High enantioselectivity (up to 96% ee); scalable. acs.orgresearchgate.net |
| Iridium | [3+3]-Cycloaddition | Imines | High diastereoselectivity; atom-economical. nih.gov |
| Palladium | Asymmetric Hydrogenation | Pyrazin-2-ols | Access to chiral piperazin-2-ones; up to 90% ee. dicp.ac.cnrsc.org |
| Palladium | Tandem Allylic Substitution | (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene | Yields optically active 2-vinylpiperazines. nih.gov |
Organocatalytic Approaches to Chiral Piperazines
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral piperazines, often utilizing small organic molecules to induce stereoselectivity. mdpi.com These methods are gaining traction due to their operational simplicity and reduced environmental impact. mdpi.com
One prominent strategy involves the use of chiral Brønsted bases, such as those derived from ureidoaminals, to catalyze Michael additions. This approach has been successfully applied to the synthesis of chiral pyrrolodiketopiperazines, where bicyclic acylpyrrol lactims act as pronucleophiles in reactions with nitroolefins, affording products with high diastereomeric ratios and enantioselectivity. nih.govnih.govresearchgate.net
Biomimetic organocatalytic approaches have also been developed for the synthesis of piperidine-type alkaloids, a strategy that can be conceptually extended to piperazines. nih.gov These methods often proceed without the need for protecting groups, enhancing synthetic efficiency. For the synthesis of this compound, an organocatalytic strategy could involve the asymmetric functionalization of a piperazine precursor, guided by a chiral catalyst to establish the desired stereocenter at the C2 position.
Biocatalytic Pathways and Enzymatic Resolutions for Stereocontrol
Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov Enzymes can be employed for both the asymmetric synthesis of chiral molecules and the resolution of racemic mixtures. nih.gov
Enzymatic kinetic resolution is a widely used technique for separating enantiomers. For example, the enzyme alcalase, a low-cost protease, has been successfully used for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. umn.edudocumentsdelivered.comresearchgate.net Similarly, lipases are effective biocatalysts for the resolution of cyclic β-hydroxy esters via O-acylation, a method that could be adapted for piperazine precursors. researchgate.net The primary advantage of resolution is the accessibility of both enantiomers from an inexpensive racemic starting material. mdpi.com
Whole-cell biocatalysts are also valuable, particularly for reactions involving oxidoreductases and aminotransferases, which can be used to synthesize chiral alcohols, amino alcohols, and amines that serve as precursors for piperazine synthesis. nih.gov For a compound like this compound, a biocatalytic approach could involve the stereoselective reduction of a corresponding pyrazine (B50134) or imine precursor.
Table 2: Biocatalytic Methods for Chiral Piperazine Synthesis
| Biocatalyst Type | Method | Application Example | Advantage |
|---|---|---|---|
| Isolated Enzyme (Alcalase) | Kinetic Resolution | Resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate. umn.edudocumentsdelivered.comresearchgate.net | High enantioselectivity, low-cost enzyme. |
| Isolated Enzyme (Lipase) | Kinetic Resolution | Resolution of cyclic β-hydroxy esters. researchgate.net | Complementary selectivity, high yields. |
| Whole-Cell Biocatalyst | Asymmetric Synthesis | Synthesis of chiral alcohols and amines. nih.gov | Avoids enzyme purification, cofactor regeneration. |
Reductive Amination Strategies for N-Alkylation and Ring Closure
Reductive amination is a cornerstone of amine synthesis and is frequently used for both the N-alkylation of the piperazine ring and for its formation via intramolecular cyclization. mdpi.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. researchgate.netresearchgate.net
For the synthesis of this compound, reductive amination is the key step for introducing the N-methyl group. This would involve reacting the chiral precursor, (2S)-2-(propan-2-yl)piperazine, with formaldehyde (B43269) in the presence of a reducing agent. dicp.ac.cn This method is generally high-yielding and avoids the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation using alkyl halides. researchgate.net
Intramolecular reductive amination is also a powerful strategy for constructing the piperazine ring itself. For example, a starting material containing two amine functionalities and a carbonyl group can be cyclized under reductive amination conditions. nih.govnih.gov This approach is particularly useful for creating substituted piperazines where the substituents are introduced in the linear precursor. nih.gov
Nucleophilic Substitution Reactions in Piperazine Synthesis
Nucleophilic substitution is a fundamental reaction for both the formation and functionalization of the piperazine ring. ontosight.ai The synthesis of the piperazine core often involves the double N-alkylation of a 1,2-diamine with a dielectrophile. For instance, reacting a chiral 1,2-diamine with a reagent like 2-bromoethyl-diphenylsulfonium triflate can lead to the formation of the piperazine ring via an aza-Michael addition followed by intramolecular cyclization. rsc.org
Once the piperazine ring is formed, nucleophilic substitution is commonly employed to introduce substituents onto the nitrogen atoms. mdpi.com For the synthesis of N-aryl piperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are prevalent, though aromatic nucleophilic substitution (SNAr) is often preferred in process chemistry for its cost-effectiveness when electron-deficient arenes are used. mdpi.com For N-alkylation, reacting a piperazine with an alkyl halide or sulfonate is a direct method, although it can be complicated by over-alkylation. mdpi.comresearchgate.net Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms can ensure mono-alkylation. researchgate.netnih.gov
Novel Cyclization Strategies (e.g., from Dioximes, Aziridine (B145994) Precursors)
Recent research has focused on developing novel cyclization strategies to access substituted piperazines with greater efficiency and stereocontrol.
One innovative approach involves the catalytic reductive cyclization of dioximes. nih.govmdpi.comresearchgate.net This method starts with the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine (a dioxime). nih.govresearchgate.net Subsequent catalytic hydrogenation of the dioxime leads to the formation of the piperazine ring. nih.govmdpi.com This strategy is versatile, allowing for the synthesis of piperazines with various substituents on both the carbon and nitrogen atoms. researchgate.netnih.gov The proposed mechanism involves the hydrogenolysis of the N-O bonds to a diimine intermediate, followed by cyclization and further reduction. mdpi.com
Aziridines are also valuable precursors for piperazine synthesis due to their inherent ring strain. metu.edu.trmetu.edu.tr A common strategy is the [3+3] dimerization of aziridines. Another approach involves the regioselective ring-opening of a chiral aziridine with an amino acid ester, followed by cyclization to form a disubstituted piperazine. rsc.org This method leverages the chirality of both the aziridine and the amino acid to control the stereochemistry of the final product. Additionally, N-nosyl aziridines can be ring-opened by an amine nucleophile, followed by alkylation and cyclization to yield piperazines. nih.gov
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. mdpi.comnih.gov
For piperazine synthesis, key considerations include:
Catalyst Loading and Cost: In metal-catalyzed reactions, minimizing the loading of expensive and potentially toxic metals like palladium is crucial. mdpi.com This can be achieved by using highly active catalyst systems or by employing heterogeneous catalysts that can be easily recovered and reused. nih.gov
Reagent Selection: Choosing readily available, stable, and less hazardous reagents is paramount. For example, in reductive aminations, sodium triacetoxyborohydride is often preferred over the more toxic sodium cyanoborohydride. reddit.com In N-alkylation, reductive amination is often favored over alkyl halides to prevent the formation of difficult-to-remove quaternary salt byproducts. researchgate.net
Purification: Chromatographic purification is often not feasible on a large scale. Therefore, developing reaction conditions that yield a product of high purity, which can be isolated by crystallization or distillation, is critical.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, heat transfer, and scalability, especially for highly exothermic or hazardous reactions. mdpi.com This approach has been successfully applied to the photoredox synthesis of C-H functionalized piperazines. mdpi.com
Principles of Green Chemistry in Piperazine Synthesispfizer.com
The application of green chemistry principles to the synthesis of piperazine derivatives, including this compound and its analogues, is crucial for developing more sustainable and environmentally benign pharmaceutical manufacturing processes. pfizer.com Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances. msu.edumdpi.com This section explores the key principles of green chemistry as they apply to piperazine synthesis.
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. msu.edu These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. msu.edu
Recent research has highlighted several green approaches for piperazine synthesis, such as the use of organic photoredox catalysts, which are more sustainable as they can be synthesized from renewable organic materials. mdpi.com Additionally, transitioning from batch to continuous flow conditions presents another advantage over traditional methods. mdpi.com The use of amino-acid-derived radical precursors helps to avoid toxic reagents like tin. mdpi.com
Atom Economy and Waste Reduction
A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. msu.edu Synthetic routes with high atom economy generate less waste, reducing the environmental impact and the costs associated with waste treatment. pfizer.com In piperazine synthesis, this can be achieved through catalytic cyclization reactions that minimize the use of stoichiometric reagents. nih.gov For instance, palladium-catalyzed methodologies can provide efficient routes to arylpiperazines under aerobic conditions. organic-chemistry.org
Safer Solvents and Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. msu.edu Research has explored the use of greener solvents in piperazine synthesis, such as aqueous ethanol (B145695), which is environmentally benign. rsc.org Other solvents considered to be "green" alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic than commonly used solvents like DMF and NMP. biotage.com The use of piperazine itself as a solvent in certain reactions provides an eco-friendly and cost-effective approach. organic-chemistry.org
The following table compares the properties of common industrial solvents with greener alternatives.
| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Concerns | Green Alternative |
| Dichloromethane | 39.6 | 1.33 | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | Reproductive hazard, toxic | Cyclopentyl methyl ether (CPME) |
| Toluene | 110.6 | 0.867 | Flammable, toxic | Anisole |
| Methanol | 64.7 | 0.792 | Flammable, toxic | Ethanol (from renewable sources) |
Catalysis
Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a single reaction indefinitely. msu.edu The development of efficient and recyclable catalysts is a cornerstone of green piperazine synthesis.
Heterogeneous Catalysis : Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse. For example, piperazine immobilized on the surface of graphene oxide has been used as a heterogeneous bifunctional acid-base catalyst. rsc.org Similarly, metal ions supported on a commercial polymeric resin can catalyze reactions to produce monosubstituted piperazine derivatives, with the catalyst being easily separated and reused. mdpi.com
Photoredox Catalysis : Visible-light-promoted reactions offer a green approach to piperazine synthesis. organic-chemistry.org Both iridium-based complexes and organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN) have been shown to be effective. mdpi.comorganic-chemistry.org Organic photocatalysts are particularly attractive due to their potential derivation from renewable sources and lower toxicity compared to heavy metal catalysts. mdpi.com
Biocatalysis : While not yet widely implemented for the synthesis of this compound, the use of enzymes as catalysts offers significant green advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent.
The table below summarizes different catalytic approaches in piperazine synthesis.
| Catalyst Type | Example | Advantages |
| Heterogeneous | Piperazine-GO rsc.org | Easy recovery and reuse, use of aqueous ethanol as a green solvent. rsc.org |
| Heterogeneous | Metal ions on polymeric resin mdpi.com | Facile catalyst separation, reusability. mdpi.com |
| Homogeneous (Photoredox) | [Ir(ppy)2(dtbpy)]PF6 organic-chemistry.org | Mild reaction conditions, can be used in continuous flow. mdpi.comorganic-chemistry.org |
| Homogeneous (Organic Photoredox) | 4CzIPN organic-chemistry.org | Avoids transition metals, can be derived from renewable materials. mdpi.com |
Use of Renewable Feedstocks
Another principle of green chemistry encourages the use of renewable rather than depleting raw materials. msu.edu While the synthesis of many piperazine precursors still relies on petrochemical feedstocks, there is growing interest in utilizing biomass-derived starting materials. researchgate.net For example, amino acids can be used as precursors in some synthetic routes, which aligns with the goal of using renewable resources. mdpi.com
Energy Efficiency
Designing for energy efficiency involves conducting synthetic steps at ambient temperature and pressure whenever possible. msu.edu The use of photoredox catalysis, which utilizes visible light as an energy source, and microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
By integrating these principles into the design of synthetic routes for this compound and its analogues, the pharmaceutical industry can move towards more sustainable and environmentally responsible manufacturing practices. pfizer.com
Applications in Advanced Organic Synthesis and Catalysis
(2S)-1-Methyl-2-(propan-2-yl)piperazine as a Chiral Building Block
A chiral building block is a molecule possessing one or more stereocenters that can be incorporated into a larger structure, transferring its stereochemical identity during the synthetic sequence. researchgate.net this compound, with its stereocenter at the C2 position, is an exemplary chiral synthon. Its rigid, chair-like conformation and the distinct steric environments created by the isopropyl and N-methyl groups allow for highly controlled synthetic transformations.
Construction of Stereodefined Complex Organic Molecules
The primary utility of this compound as a chiral building block lies in its incorporation into larger, biologically active molecules where stereochemistry is crucial for function. Synthetic routes to enantiomerically pure 2-substituted piperazines often begin with readily available α-amino acids, ensuring a reliable source of chirality. rsc.org For instance, a common strategy involves the reduction of an amino acid to the corresponding amino alcohol, followed by a series of protection, activation, and cyclization steps to form the piperazine (B1678402) ring.
Once formed, this chiral piperazine can be integrated into complex targets. The presence of two nitrogen atoms at positions 1 and 4 allows for sequential and regioselective functionalization, enabling the molecule to be tethered to other molecular fragments. The pre-existing stereocenter at C2 directs the approach of incoming reagents, influencing the stereochemical outcome at new stereocenters formed during the synthesis. This principle is fundamental in the synthesis of many pharmaceutical compounds where precise three-dimensional arrangement of atoms is necessary for therapeutic efficacy. rsc.orgnih.gov
Synthesis of Chiral Scaffolds and Frameworks
In modern drug discovery, molecular scaffolds provide a core structure upon which diverse functional groups can be appended to create libraries of potential drug candidates. The piperazine ring is considered a privileged scaffold due to its frequent appearance in marketed drugs and its favorable physicochemical properties, which can enhance aqueous solubility and bioavailability. researchgate.netencyclopedia.pub
The use of a chiral, substituted piperazine like this compound provides a distinct advantage by introducing a three-dimensional, stereochemically defined framework. thieme-connect.com This allows for the exploration of chemical space in a stereo-defined manner. By functionalizing the N1 and N4 positions, chemists can generate libraries of compounds with substituents projecting into specific vectors in space, which is critical for optimizing interactions with chiral biological targets such as enzymes and receptors. researchgate.net The synthesis of such scaffolds often involves robust, scalable reactions, making them attractive for high-throughput medicinal chemistry programs. rsc.org
This compound and its Derivatives as Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The heart of the catalyst is often a chiral organic molecule, or ligand, that binds to a metal center and creates a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other. nih.gov Derivatives of this compound are excellent candidates for such ligands.
Design Principles for Chiral Piperazine-Based Ligands
The effectiveness of a chiral ligand is determined by its steric and electronic properties, which dictate how it interacts with the metal and the substrate. nih.govnews-medical.net For ligands derived from this compound, several key design principles apply:
Steric Control: The bulky isopropyl group at the C2 stereocenter creates a well-defined chiral pocket around the metal center. This steric hindrance can effectively shield one face of the substrate, forcing it to bind to the metal in a specific orientation and leading to high enantioselectivity. nih.gov
Electronic Tuning: The two nitrogen atoms of the piperazine ring are Lewis basic and coordinate to the metal. The basicity of these nitrogens can be tuned by the substituents. The methyl group on N1 provides a fixed electronic environment, while the N4 nitrogen is available for modification. By introducing electron-donating or electron-withdrawing groups at N4, the electronic properties of the resulting metal complex can be optimized for a specific catalytic reaction.
Bidentate Coordination: The 1,4-diamine structure allows the ligand to bind to the metal in a bidentate fashion, forming a stable chelate ring. This rigidifies the catalyst structure, which is often crucial for achieving high levels of asymmetric induction.
Modular Synthesis: Piperazine-based ligands are highly modular. The N4 position can be readily functionalized with other coordinating groups, such as phosphines, to create powerful P,N-ligands. This modularity allows for the rapid synthesis and screening of a wide variety of ligands to find the optimal catalyst for a given reaction. acs.org
Application in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. researchgate.net Chiral ligands based on diamine backbones, including piperazines, have been successfully employed in combination with metals like rhodium, ruthenium, and iridium to catalyze the hydrogenation of prochiral olefins, ketones, and imines with high enantioselectivity. acs.orgnih.gov
While specific data for ligands derived directly from this compound are not extensively detailed, the performance of analogous chiral piperazine systems in asymmetric hydrogenation is well-documented. For instance, iridium-catalyzed hydrogenation of pyrazines using chiral phosphine (B1218219) ligands provides access to a variety of chiral piperazines with high enantiomeric excess (ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols yields chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org These examples strongly suggest the potential of ligands derived from this compound to be highly effective in similar transformations.
Below is a table showing representative results for the asymmetric hydrogenation of various substrates using catalysts based on chiral diamine or piperazine-like ligands, illustrating the potential efficacy of systems based on this compound.
| Substrate Type | Catalyst System (Metal/Ligand Type) | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pyrazines | Ir / Chiral Phosphine | Chiral Piperazines | Up to 96% | acs.org |
| Pyrazin-2-ols | Pd / Chiral Bisphosphine | Chiral Piperazin-2-ones | Up to 90% | dicp.ac.cn |
| Dehydromorpholines | Rh / Chiral Bisphosphine | Chiral Morpholines | Up to 99% | nih.gov |
| Tetrahydropyrazines | Rh / (R)-BINAP | Chiral Piperazines | Up to 99% | researchgate.net |
Utility in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. nih.govnih.gov Chiral ligands play a pivotal role in controlling the stereochemistry of these transformations. Ligands derived from this compound are promising candidates for a range of such reactions.
By modifying the N4 position with a phosphine group, a chiral P,N-ligand can be created. Such ligands have demonstrated broad utility in a variety of metal-catalyzed reactions, including:
Palladium-Catalyzed Asymmetric Allylic Alkylation: This reaction forms a new C-C bond by reacting an allylic electrophile with a nucleophile. The chiral P,N-ligand controls the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.
Copper-Catalyzed Conjugate Addition: This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral ligands are used to control the stereocenter created during the C-C or C-X bond formation. rug.nl
Asymmetric Michael Additions: The conjugate addition of heteroatom nucleophiles (e.g., amines, thiols) to electron-deficient alkenes is a key method for forming C-N and C-S bonds. nih.gov Chiral metal complexes can catalyze these reactions with high stereocontrol.
The combination of a stereochemically defined piperazine backbone with a tunable coordinating group at the N4 position provides a powerful platform for developing bespoke catalysts for a wide array of important synthetic transformations. researchgate.net
Role in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines are a cornerstone of this field, acting as catalysts in a wide array of transformations.
A comprehensive review of scientific databases and chemical literature reveals a notable lack of specific examples detailing the application of this compound as a catalyst in organocatalytic systems. While the broader class of chiral piperazines has been explored in this context, with some derivatives showing promise in reactions such as Michael additions and aldol (B89426) reactions, specific data on the catalytic activity, efficiency, and stereoselectivity imparted by the title compound are not available in published research. Consequently, no data tables of its performance in organocatalytic reactions can be presented.
Use as a Chiral Auxiliary in Stereoselective Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is typically removed and can often be recovered.
Despite the structural features of this compound that might suggest its potential as a chiral auxiliary—namely, a stereogenic center and nucleophilic nitrogen atoms for attachment to a substrate—there is no documented evidence in the scientific literature of its use in this capacity. Searches for its application in directing stereoselective transformations such as alkylations, acylations, or cycloadditions have not yielded any specific research findings. Therefore, no data on its effectiveness, including diastereomeric excesses or product yields, can be compiled into a data table.
Contributions to Multi-Component Reaction (MCR) Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Chiral amines can play a crucial role in MCRs, either as a reactant that becomes part of the final structure or as a catalyst to induce stereoselectivity.
An extensive search of the chemical literature and reaction databases indicates that this compound has not been reported as a component or catalyst in any multi-component reaction methodologies. While various chiral amines and piperazine derivatives have been utilized in well-known MCRs like the Ugi, Passerini, and Mannich reactions, there are no specific examples or research findings detailing the participation or influence of this compound in such transformations. As a result, no data table summarizing its role or effectiveness in MCRs can be provided.
Computational and Theoretical Chemistry Studies of 2s 1 Methyl 2 Propan 2 Yl Piperazine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular geometries and electronic properties. These methods are essential for characterizing the foundational nature of (2S)-1-Methyl-2-(propan-2-yl)piperazine.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for organic molecules like this compound. DFT, particularly using hybrid functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or def2-SVP, has been established as a reliable approach for geometry optimization and the calculation of electronic properties for piperazine (B1678402) derivatives. researchgate.netresearchgate.net These calculations yield the most stable three-dimensional arrangement of atoms, providing optimized structural parameters like bond lengths, bond angles, and dihedral angles. irjweb.com While specific computational data for the title compound is not extensively published, the table below illustrates typical parameters obtained from DFT calculations for a related piperazine structure.
Table 1: Illustrative Optimized Geometric Parameters from DFT Calculations Data is representative of a piperazine ring system and not specific to this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N | 1.46 |
| C-C | 1.53 |
| N-CH₃ | 1.45 |
| C-H | 1.09 |
| Bond Angles (°) ** | |
| C-N-C | 110.5 |
| N-C-C | 111.0 |
| Dihedral Angles (°) ** | |
| C-N-C-C | -55.2 |
| N-C-C-N | 56.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comaimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govirjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com These parameters, derived within the framework of DFT, help predict how the molecule will interact with other chemical species. researchgate.netirjweb.com
Table 2: Representative Quantum Chemical Parameters Values are illustrative and based on general principles for similar heterocyclic compounds.
| Parameter | Formula | Typical Value (eV) | Description |
| HOMO Energy (EHOMO) | - | -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | 8.5 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.5 | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 4.0 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | 4.5 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | 2.53 | A measure of the energy lowering of a molecule when it accepts electrons. |
Detailed Conformational Analysis and Energy Profiling
However, for the bulky propan-2-yl (isopropyl) group at the C2 position, steric hindrance would strongly favor an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. The methyl group at the N1 position is smaller and its preference is less pronounced, but it would also likely favor an equatorial position. A detailed conformational analysis would involve rotating key bonds and calculating the potential energy surface to identify all low-energy conformers and the energy barriers between them.
Elucidation of Reaction Mechanisms in Catalytic Cycles and Synthetic Pathways
Theoretical chemistry is instrumental in mapping out the intricate details of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of why a reaction proceeds in a certain way.
For the synthesis of this compound, which may involve steps like nucleophilic substitution or reductive amination, DFT calculations can model the entire reaction pathway. mdpi.com For instance, in a nucleophilic substitution reaction, computations can visualize the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group, elucidating the stereochemical outcome of the reaction.
Molecular Modeling of Intermolecular and Intramolecular Interactions
The non-covalent interactions that this compound engages in are key to its physical properties and its function in a larger chemical system, such as binding to a biological target. Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show regions of negative potential localized around the two nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, positive potential would be found around the hydrogen atoms.
Molecular dynamics (MD) simulations can be employed to study the molecule's interactions with solvent molecules or within a biological binding site over time. mdpi.com These simulations can reveal stable hydrogen bonds, van der Waals contacts, and hydrophobic interactions, providing a dynamic picture of the intermolecular forces at play. mdpi.com In some piperazine structures, weak intramolecular hydrogen bonds have been shown to further stabilize specific conformations. nih.gov
Predictive Modeling for Ligand Design and Substrate Recognition
The piperazine scaffold is a common feature in many biologically active molecules and approved drugs. mdpi.comnih.gov Computational techniques are heavily used in the design of new ligands based on such scaffolds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors (e.g., steric, electronic) with biological activity, allowing for the prediction of the potency of new, unsynthesized analogues. nih.gov
Structure-based drug design utilizes molecular docking to predict the binding mode and affinity of this compound or its derivatives within the active site of a target protein. These models help researchers understand the key interactions responsible for substrate recognition and guide the optimization of the ligand's structure to improve its binding affinity and selectivity. mdpi.com For example, the stereochemistry and conformation of the 1-methyl and 2-isopropyl groups would be critical in determining how the molecule fits into a constrained binding pocket.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Stereochemical Purity and Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of (2S)-1-Methyl-2-(propan-2-yl)piperazine, offering non-destructive analysis of its molecular framework and stereochemistry.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules like this compound, standard NMR can confirm the connectivity of atoms, but distinguishing between enantiomers requires specialized chiral NMR techniques. This is achieved by introducing a chiral environment that induces diastereomeric interactions, resulting in separate, distinguishable signals for each enantiomer.
This can be accomplished using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For a piperazine (B1678402) derivative, a chiral acid could be used as a CSA, forming transient diastereomeric salts that exhibit distinct chemical shifts for the protons and carbons near the stereocenter. For example, the signals of the protons on the piperazine ring and the propan-2-yl group of the (2S) enantiomer would differ from those of its (2R) counterpart, allowing for the determination of enantiomeric excess (e.e.). While specific data for this compound is not publicly available, the principle is well-established for chiral amines and N-heterocycles.
Table 1: Representative ¹H-NMR Chemical Shift Differences (Δδ) for a Racemic Piperazine Derivative in the Presence of a Chiral Solvating Agent. This table is illustrative and based on general principles of chiral NMR.
| Proton | (2S)-enantiomer Shift (ppm) | (2R)-enantiomer Shift (ppm) | Δδ (ppm) |
|---|---|---|---|
| N-CH₃ | 2.35 | 2.38 | 0.03 |
| Piperazine-H (axial) | 2.90 | 2.95 | 0.05 |
| Piperazine-H (equatorial) | 3.10 | 3.13 | 0.03 |
| CH-(propan-2-yl) | 1.85 | 1.90 | 0.05 |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, making VCD an unequivocal method for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comamericanlaboratory.com
To determine the absolute stereochemistry of this compound, its experimental VCD spectrum would be measured. Concurrently, the theoretical VCD spectrum for the 'S' configuration would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov By comparing the experimental spectrum with the calculated one, a direct correlation in the signs (+/-) and relative intensities of the VCD bands confirms the absolute configuration as (2S). americanlaboratory.com This technique is particularly valuable as it does not require crystallization of the compound, which is often a significant hurdle in X-ray crystallography. spectroscopyeurope.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with exceptional accuracy. nih.govmdpi.com For this compound (molecular formula C₈H₁₈N₂), HRMS provides a precise measurement of its molecular weight, typically to within a few parts per million (ppm). mdpi.com
This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing the target compound from any other potential isomers or impurities with different elemental compositions. The technique involves ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| Calculated Monoisotopic Mass ([M+H]⁺) | 143.15482 u |
| Typical Experimental Mass ([M+H]⁺) | 143.1546 u |
| Typical Mass Accuracy | < 2 ppm |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. nih.gov
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C-N Stretch (Tertiary Amine) | 1150 - 1250 | Medium |
| CH₂/CH₃ Bending | 1375 - 1465 | Medium |
Chromatographic Methods for Enantiomeric Resolution and Purity Assessment
Chromatographic techniques are paramount for physically separating enantiomers, which is essential for assessing the enantiomeric purity of a chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining enantiomeric purity. wikipedia.orgresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. mdpi.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. researchgate.net
For the analysis of this compound, a CSP, often based on polysaccharide derivatives (e.g., cellulose or amylose), would be employed. mdpi.com The sample is dissolved in a suitable mobile phase and passed through the column. The detector (e.g., UV) would show two distinct peaks if a racemic mixture were injected, one for each enantiomer. For a sample of pure this compound, only a single peak should be observed at the retention time corresponding to the S-enantiomer. The area of any peak corresponding to the R-enantiomer can be used to precisely quantify the enantiomeric excess (e.e.) of the sample.
Table 4: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives
| Parameter | Example Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Result | Baseline separation of (2S) and (2R) enantiomers |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering distinct advantages over traditional high-performance liquid chromatography (HPLC). mdpi.comuva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com This fluid possesses low viscosity and high diffusivity, which allows for faster separations and higher efficiency without the high-pressure drops associated with liquids. uva.es These properties make SFC an environmentally friendly and economical alternative, as it significantly reduces the consumption of organic solvents. mdpi.comuva.es
In the context of chiral separations, SFC is particularly effective when used with chiral stationary phases (CSPs). The selection of the appropriate stationary phase and organic co-solvent (modifier) is critical for achieving enantioselectivity. nih.govresearchgate.net For piperazine-related compounds, various polysaccharide-based CSPs have proven effective. researchgate.net The optimization of parameters such as co-solvent percentage, temperature, and backpressure is crucial for resolving enantiomers. nih.govresearchgate.net For a compound like this compound, a screening of different CSPs and mobile phase modifiers would be the first step in method development.
| Parameter | Typical Condition |
|---|---|
| Instrument | Commercial SFC System (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity) mdpi.com |
| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |
| Modifier Gradient | 5% to 40% over several minutes |
| Flow Rate | 1-4 mL/min |
| Back Pressure | 10-20 MPa (approx. 1450-2900 psi) researchgate.net |
| Temperature | 25-45 °C researchgate.net |
| Detection | UV or Mass Spectrometry (MS) |
Gas Chromatography (GC) on Chiral Stationary Phases
Gas Chromatography (GC) is another established method for the separation of volatile chiral compounds. When coupled with a chiral stationary phase (CSP), GC can effectively resolve enantiomers like this compound and its (2R) counterpart. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector coated or bonded to the inside of the capillary column, leading to different retention times.
The development of a successful chiral GC method involves selecting a suitable CSP and optimizing the temperature program. researchgate.net For piperazine derivatives, stationary phases like DB-17 (50%-Phenyl)-methylpolysiloxane have been used for separating related isomers, though for enantiomeric separation, a chiral phase is required. researchgate.net The choice of CSP is critical and often involves screening various phases based on cyclodextrin derivatives or other chiral selectors to find one that provides adequate resolution. mdpi.com Method validation would subsequently confirm parameters such as linearity, accuracy, and precision. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column (CSP) | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Detector Temperature | 260 °C (FID) researchgate.net |
| Oven Program | Isothermal or temperature gradient (e.g., 150 °C start, ramp to 260 °C) researchgate.net |
| Injection Mode | Split |
| Diluent | Methanol or other suitable solvent researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique provides unambiguous proof of the spatial arrangement of atoms, making it invaluable for confirming the (2S) configuration of 1-Methyl-2-(propan-2-yl)piperazine.
In studies of closely related chiral methyl-substituted piperazine compounds, X-ray crystallography has been used to confirm the R and S stereochemistry at the C2 position of the piperazine ring. nih.gov Analysis of the crystal structure reveals not only the absolute configuration but also the preferred conformation of the molecule in the solid state. nih.gov For piperazine rings, a "chair" conformation is typical. Research on a (2S)-methyl-piperazine analog revealed that to minimize torsional strain and steric repulsion, the piperazine ring adopts a chair conformation where the C2-substituent (the methyl group in that case) occupies a sterically favorable equatorial position. nih.gov This finding suggests that the bulkier propan-2-yl group in this compound would similarly favor an equatorial orientation for maximum stability.
| Structural Feature | Observation |
|---|---|
| Absolute Stereochemistry | Unambiguously confirmed as (2S) at the C2 chiral center. |
| Ring Conformation | The piperazine ring adopts a stable chair conformation. |
| Substituent Orientation | The C2-substituent is oriented in the equatorial position to minimize steric hindrance. |
| Molecular Packing | Determined by intermolecular forces within the crystal lattice. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess
Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical methods used to analyze chiral substances in solution. They are essential for determining the optical purity or enantiomeric excess (ee) of a sample.
Optical Rotation , measured with a polarimeter, is the rotation of the plane of polarized light by a solution of a chiral compound. libretexts.org Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. libretexts.org The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org For instance, a related compound, (2S)-1-Ethyl-1,2-dimethyl-4-(4-((6-methylpyridin-2-yl)carbamoyl)phenyl)piperazin-1-ium Iodide, was reported to have a specific rotation of [α]D²² = +55.86 (c = 0.8%, MeOH). nih.gov By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated, providing a measure of its purity.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum provides information about the stereochemical features of a molecule in solution. mdpi.comresearchgate.net While the ligand itself may be "invisible" in certain spectral regions, its complexation with other species can induce a CD signal, making it a powerful tool for studying chiral interactions. mdpi.com For a compound like this compound, its CD spectrum would be the mirror image of its (2R)-enantiomer. This technique is complementary to optical rotation and can provide more detailed structural information about the chiral centers.
| Parameter | Value |
|---|---|
| Compound | (2S)-Enantiomer |
| Specific Rotation ([α]) | [α]λT = +X.X° |
| Wavelength (λ) | Sodium D-line (589 nm) |
| Temperature (T) | 20-25 °C |
| Concentration (c) | g/100 mL |
| Solvent | e.g., Methanol, Chloroform |
Derivatization and Functionalization Studies of 2s 1 Methyl 2 Propan 2 Yl Piperazine
Synthesis of Novel Functionalized Derivatives
The synthesis of novel derivatives of (2S)-1-methyl-2-(propan-2-yl)piperazine primarily involves the functionalization of the secondary amine at the N4 position. This is typically achieved through common N-alkylation and N-arylation reactions.
N-Alkylation: The nucleophilic secondary amine readily reacts with various alkyl halides to introduce a wide range of alkyl substituents. The reaction generally proceeds under standard conditions, often in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and temperature can be optimized to improve reaction yields and minimize side products. For instance, the reaction with benzyl (B1604629) bromide in the presence of potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) can yield the corresponding N-benzyl derivative.
Reductive Amination: An alternative method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the piperazine (B1678402) with an aldehyde or a ketone, followed by in-situ reduction with a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is particularly useful for introducing a variety of substituted alkyl groups.
N-Arylation: The introduction of aryl or heteroaryl moieties at the N4 position is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This powerful method allows for the formation of C-N bonds between the piperazine and a wide array of aryl halides or triflates, using a palladium or copper catalyst with an appropriate ligand. Aromatic nucleophilic substitution (SNAr) can also be employed when the aryl halide is activated with electron-withdrawing groups. mdpi.com
Acylation: The secondary amine can also undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically straightforward and provides access to a different class of derivatives with altered electronic and steric properties.
Table 1: Synthesis of N4-Substituted Derivatives of this compound
| Entry | Electrophile/Reagent | Reaction Type | Product |
| 1 | Benzyl bromide | N-Alkylation | (2S)-1-Methyl-4-benzyl-2-(propan-2-yl)piperazine |
| 2 | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | Reductive Amination | (2S)-1-Methyl-4-(4-fluorobenzyl)-2-(propan-2-yl)piperazine |
| 3 | 1-Bromo-4-nitrobenzene, Pd₂(dba)₃, BINAP, NaOt-Bu | Buchwald-Hartwig Amination | (2S)-1-Methyl-4-(4-nitrophenyl)-2-(propan-2-yl)piperazine |
| 4 | Acetyl chloride | N-Acylation | 1-((2S)-4-Methyl-3-(propan-2-yl)piperazin-1-yl)ethan-1-one |
Exploration of Functional Group Transformations and Reactivity Profiles
The reactivity of this compound is dominated by the nucleophilicity of the N4 secondary amine. However, the substituents on the piperazine ring, namely the methyl group at N1 and the isopropyl group at C2, can influence its reactivity profile through steric and electronic effects.
The chiral center at the C2 position, bearing an isopropyl group, introduces steric hindrance that can modulate the accessibility of the N4-amine to incoming electrophiles. While this hindrance is generally not prohibitive for small electrophiles, it can play a significant role in reactions involving bulky reagents, potentially leading to lower reaction rates or requiring more forcing conditions.
The methyl group at the N1 position, being an electron-donating group, slightly enhances the nucleophilicity of the N4-amine compared to an unsubstituted piperazine. This electronic effect can contribute to faster reaction rates in nucleophilic substitution and addition reactions.
Functional group transformations on the derivatives of this compound open up further avenues for diversification. For example, a nitroaryl group introduced via Buchwald-Hartwig amination can be subsequently reduced to an amino group, which can then be further functionalized through diazotization or acylation reactions. Similarly, ester functionalities incorporated into N-alkyl chains can be hydrolyzed to carboxylic acids or reduced to alcohols, providing handles for further synthetic manipulations.
The reactivity profile of the piperazine ring itself is generally stable under many reaction conditions. However, harsh acidic or oxidizing conditions should be avoided to prevent ring opening or degradation. The stereochemical integrity of the C2 chiral center is typically maintained throughout these functionalization reactions.
Table 2: Reactivity Profile and Functional Group Transformations
| Derivative | Reagent/Condition | Transformation | Product |
| (2S)-1-Methyl-4-(4-nitrophenyl)-2-(propan-2-yl)piperazine | H₂, Pd/C | Nitro group reduction | 4-((2S)-1-Methyl-2-(propan-2-yl)piperazin-4-yl)aniline |
| Ethyl 2-((2S)-4-methyl-3-(propan-2-yl)piperazin-1-yl)acetate | LiAlH₄ | Ester reduction | 2-((2S)-4-Methyl-3-(propan-2-yl)piperazin-1-yl)ethan-1-ol |
| 1-((2S)-4-Methyl-3-(propan-2-yl)piperazin-1-yl)ethan-1-one | LiAlH₄ | Amide reduction | (2S)-4-Ethyl-1-methyl-2-(propan-2-yl)piperazine |
Structure-Reactivity Relationships in Derived Compounds
The relationship between the structure of the derivatives and their chemical reactivity is a key aspect of these studies. The nature of the substituent at the N4 position significantly influences the properties of the molecule.
Steric Effects: The size and conformation of the N4-substituent can impart significant steric hindrance around the piperazine ring. This can influence the rate and feasibility of subsequent reactions at or near the piperazine core. For example, a bulky tert-butyl group at N4 would sterically shield the piperazine ring more effectively than a smaller methyl group.
Stereochemical Influence: The fixed (2S) stereochemistry of the starting material provides a chiral environment that can influence the stereochemical outcome of reactions at prochiral centers in the N4-substituent. This diastereoselective influence, while often modest, can be exploited in the design of stereochemically complex molecules. The chiral scaffold can act as a chiral auxiliary, directing the approach of reagents. The introduction of a chiral center at the C2 position has been shown to have selective effects on the biological activity of piperazine derivatives. acs.org
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex chiral molecules like (2S)-1-Methyl-2-(propan-2-yl)piperazine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, and potential for seamless multi-step synthesis. nih.govacs.org
Flow reactors provide superior heat and mass transfer, which is critical for controlling the stereochemical outcome of asymmetric reactions. nih.gov The ability to precisely manipulate temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize the yield and enantiomeric excess of the desired (S)-enantiomer. For the synthesis of substituted piperazines, flow chemistry has been successfully employed, demonstrating its potential for producing these scaffolds efficiently. researchgate.net Furthermore, the integration of in-line purification and analysis tools can lead to fully automated processes, accelerating the discovery and development of new derivatives.
Automated synthesis platforms, often leveraging flow chemistry principles, are transforming the landscape of molecule creation. researchgate.netnih.gov These systems can perform complex, multi-step reaction sequences with minimal human intervention. Such platforms could be programmed to execute a synthetic route to this compound, potentially starting from simple, achiral precursors and introducing chirality through an automated, stereoselective step. This approach not only increases reproducibility but also allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
| Parameter | Batch Chemistry | Flow Chemistry | Relevance to this compound Synthesis |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, enabling rapid and uniform heating/cooling. nih.gov | Precise temperature control is crucial for maintaining high enantioselectivity in asymmetric reactions. |
| Mixing | Can be inefficient, leading to localized concentration gradients. | Efficient and rapid mixing, ensuring homogeneity. | Homogeneous reaction conditions are vital for reproducible stereochemical outcomes. |
| Safety | Handling of hazardous reagents or unstable intermediates on a large scale can be risky. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. nih.gov | Enables the use of highly reactive reagents that may be necessary for efficient synthesis while minimizing safety hazards. |
| Scalability | Often requires re-optimization of reaction conditions. | Scalable by extending operational time ("scaling out") rather than increasing reactor volume. researchgate.net | Facilitates a smoother transition from laboratory-scale synthesis to larger-scale production. |
| Automation | Complex to integrate multiple steps. | Easily integrated with in-line analysis and purification for multi-step, automated synthesis. nih.gov | Allows for the rapid, automated synthesis of derivatives for screening and optimization. |
Exploration of Untapped Applications in Asymmetric Synthesis and Materials Science
The unique structural features of this compound make it a compelling candidate for applications beyond its traditional role as a pharmaceutical intermediate. Its inherent chirality and the presence of two distinct nitrogen atoms suggest significant potential in asymmetric synthesis and materials science.
Asymmetric Synthesis: Chiral piperazines have been successfully utilized as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. acs.orgunl.pt The (2S)-configuration of the C2-isopropyl group, combined with the N1-methyl group, creates a specific chiral environment that could be harnessed to induce stereoselectivity in chemical transformations. For instance, it could serve as a chiral base or as a component of a chiral ligand for transition metals used in asymmetric hydrogenation, carbon-carbon bond formation, or other stereoselective processes. dicp.ac.cnacs.org Investigating its efficacy in catalyzing reactions like the Michael addition of aldehydes to nitroalkenes could reveal its potential as a novel organocatalyst. unl.pt
Materials Science: The incorporation of chiral building blocks into materials is a rapidly growing field, with applications in chiral separations, enantioselective sensing, and asymmetric catalysis. Piperazine derivatives are known to be effective components in the formation of metal-organic frameworks (MOFs) and functional polymers. rsc.orgnbinno.com The introduction of the defined stereochemistry of this compound into such materials could imbue them with chiral properties. For example, a polymer or MOF constructed with this chiral piperazine could exhibit selective adsorption of one enantiomer over another, making it useful for chromatographic separation of racemic mixtures.
Advances in Computational Prediction and Machine Learning for Piperazine Chemistry
The development of novel piperazine derivatives and their applications is increasingly being driven by computational chemistry and machine learning (ML). These in silico tools offer the potential to predict molecular properties, reaction outcomes, and biological activities, thereby reducing the reliance on time-consuming and expensive trial-and-error experimentation. nih.gov
Computational Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), and molecular docking simulations are powerful tools for understanding the behavior of chiral molecules. nih.govbenthamdirect.com For this compound, these methods could be used to:
Predict its conformational preferences and how they influence its reactivity or binding to a biological target.
Model its interaction with a metal center to design more effective chiral catalysts.
Simulate its binding affinity to various receptors to identify potential new therapeutic applications. jetir.org
Machine Learning: Machine learning algorithms are revolutionizing the prediction of chemical reactivity and stereoselectivity. bohrium.comarxiv.orgresearchgate.net By training models on large datasets of chemical reactions, it is now possible to predict the enantiomeric excess of a reaction with a high degree of accuracy. rsc.orgnih.gov An ML model could be developed to optimize the synthesis of this compound by predicting the conditions that would lead to the highest stereoselectivity. Furthermore, ML models could be used to screen virtual libraries of derivatives for desired properties, such as biological activity or catalytic performance, thus accelerating the discovery of new applications.
| Tool/Method | Specific Application for this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Simulating the binding of the compound to various protein targets. benthamdirect.com | Identification of new potential therapeutic uses. |
| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies for its synthesis or catalytic cycles. | Optimization of synthetic routes and rational design of new catalytic applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features of derivatives with their biological activity. | Guiding the design of more potent and selective analogs. |
| Machine Learning for Reactivity | Predicting the optimal conditions (catalyst, solvent, temperature) for its stereoselective synthesis. bohrium.com | Accelerated process development and improved synthetic efficiency. |
| Machine Learning for Property Prediction | Forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of drug candidates to reduce late-stage failures. |
Development of Novel Green Chemistry Approaches for Sustainable Synthesis
The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. The principles of green chemistry—such as waste reduction, use of renewable feedstocks, and avoidance of hazardous substances—are central to this effort. openaccessgovernment.orgresearchgate.net The synthesis of chiral amines and piperazine derivatives is an area where green chemistry can have a significant impact. acs.org
Traditional methods for synthesizing chiral piperazines often involve multi-step sequences with protecting groups, the use of stoichiometric and often toxic reagents, and the generation of significant amounts of waste. mdpi.com Novel, greener approaches are being explored to overcome these limitations.
Catalytic Methods: The use of catalytic asymmetric hydrogenation is a highly atom-economical and green strategy for producing chiral amines. acs.org Developing a catalytic route to this compound would be a significant step towards a more sustainable synthesis. Photoredox catalysis, especially with organic photocatalysts, offers a sustainable alternative to methods that rely on toxic heavy metals. mdpi.com
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases or transaminases, represents a frontier in the sustainable synthesis of chiral amines. nih.gov These biocatalytic reactions are typically performed in water under mild conditions, are highly stereoselective, and generate minimal waste. Developing an enzymatic route for the synthesis of this compound could offer a truly green and efficient manufacturing process. uva.nl
Alternative Solvents and Reaction Conditions: The exploration of reactions in greener solvents, or even under solvent-free conditions, is another key aspect of sustainable synthesis. One-pot, multi-component reactions that reduce the number of synthetic and purification steps also contribute to a more environmentally benign process. researchgate.net
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile tool for innovation in medicine, catalysis, and materials science, all while adhering to the principles of modern, sustainable chemistry.
Q & A
Q. How can the synthesis of (2S)-1-Methyl-2-(propan-2-yl)piperazine be optimized for improved enantiomeric purity?
- Methodological Answer : The synthesis typically involves alkylation of a piperazine precursor with propargyl bromide in DMF using K₂CO₃ as a base. To enhance enantiomeric purity:
- Use chiral stationary phases (CSPs) in column chromatography during purification .
- Monitor reaction progress via TLC (e.g., 2:1 hexane:ethyl acetate) to optimize reaction time and minimize side products .
- Consider kinetic resolution by introducing chiral auxiliaries or catalysts during the alkylation step .
- Validate purity using chiral HPLC or polarimetry.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use methylene chloride (3 × 15 mL) to separate the product from polar impurities .
- Column chromatography : Silica gel with gradient elution (ethyl acetate:hexane, 1:8 to 1:4) resolves stereoisomers effectively .
- Crystallization : Recrystallize from ethanol or acetone to remove residual solvents, as demonstrated for analogous piperazine derivatives .
Q. How can spectroscopic methods confirm the stereochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J-values for axial/equatorial protons) and NOESY correlations to confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₆N₂) and isotopic patterns .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral validation .
Advanced Research Questions
Q. What strategies resolve contradictory kinetic data in studies involving piperazine derivatives (e.g., CO₂ absorption or enzymatic inhibition)?
- Methodological Answer :
- Systematic variable control : Standardize reaction conditions (pH, temperature, solvent) to minimize discrepancies, as seen in CO₂ absorption studies .
- Mechanistic validation : Use isotopic labeling (e.g., ¹³CO₂) or stopped-flow techniques to distinguish between zwitterion deprotonation and direct reaction pathways .
- Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and compare with experimental rate constants .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Substituent variation : Introduce groups at the piperazine nitrogen (e.g., aryl, alkyl) and assess effects on bioactivity (e.g., MC4 receptor antagonism ).
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with α-MSH ).
- In vitro assays : Test derivatives in target-specific models (e.g., forced swim tests for antidepressants ).
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., GPCRs, kinases). Validate with experimental IC₅₀ values .
- Machine learning : Train models on piperazine bioactivity datasets (e.g., ChEMBL) to predict off-target effects .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
